molecular formula C12H7FN2 B3057974 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- CAS No. 868944-77-8

4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-

Cat. No.: B3057974
CAS No.: 868944-77-8
M. Wt: 198.2 g/mol
InChI Key: XOFNFANGRPSNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- is a useful research compound. Its molecular formula is C12H7FN2 and its molecular weight is 198.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-4-2-1-3-10(12)11-8-15-6-5-9(11)7-14/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNFANGRPSNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469806
Record name 3-(2-fluorophenyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868944-77-8
Record name 3-(2-fluorophenyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fluorinated Phenyl-Pyridine Derivatives: Physicochemical Tuning for Optoelectronics and Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated phenyl-pyridine (F-ppy) derivatives, a class of heteroaromatic scaffolds critical to high-performance liquid crystals (LCs), phosphorescent organic light-emitting diodes (PhOLEDs), and medicinal chemistry. The strategic introduction of fluorine atoms onto the phenyl-pyridine core allows for precise modulation of the molecular dipole moment, frontier orbital energies (HOMO/LUMO), and metabolic stability. This guide details the causal relationships between fluorination patterns and macroscopic physical properties, supported by validated experimental protocols.

Molecular Architecture & The Fluorine Effect[1][2]

The utility of F-ppy derivatives stems from the unique properties of the carbon-fluorine (C-F) bond: high bond energy (~485 kJ/mol), high electronegativity (4.0 Pauling), and a van der Waals radius (1.47 Å) that mimics hydrogen sterically while altering electronics drastically.

Electronic Modulation
  • Dipole Moment: Fluorine induces a strong permanent dipole. In phenyl-pyridines, lateral fluorination (positions 2,3 on the phenyl ring) creates a dipole vector perpendicular to the molecular long axis. This is the fundamental mechanism driving negative dielectric anisotropy (

    
    ) , essential for Vertical Alignment (VA) display modes.
    
  • Orbital Tuning: Fluorine is inductively electron-withdrawing (

    
     effect) but mesomerically electron-donating (
    
    
    
    effect). In the context of phenyl-pyridine ligands for Iridium complexes, the
    
    
    effect dominates on the phenyl ring, stabilizing the Highest Occupied Molecular Orbital (HOMO).
Visualization: Structure-Property Logic

The following diagram illustrates how specific fluorination sites translate to macro-scale properties.

F_PPY_Properties Core Phenyl-Pyridine Core F_Lateral Lateral Fluorination (Phenyl Pos 2,3) Core->F_Lateral F_Terminal Terminal Fluorination (Phenyl Pos 4) Core->F_Terminal Dipole Transverse Dipole Moment F_Lateral->Dipole Vector Addition Packing Disrupted Packing (Lower Viscosity) F_Lateral->Packing Steric Bulk HOMO HOMO Stabilization F_Terminal->HOMO -I Effect Neg_DE Negative Dielectric Anisotropy (VA-LCDs) Dipole->Neg_DE Low_Visc Fast Response Time Packing->Low_Visc Blue_Shift Blue-Shifted Emission (OLEDs) HOMO->Blue_Shift

Caption: Causal flow from fluorination position to electronic/steric effects and final application utility.

Liquid Crystalline Properties[1][2][3][4][5][6]

Fluorinated phenyl-pyridines are superior to their cyano- counterparts due to high voltage holding ratios (VHR) and low ion solubility, which are critical for Active Matrix (TFT) displays.

Dielectric Anisotropy ( )

The dielectric anisotropy is defined as


.
  • Mechanism: Lateral difluorination (e.g., 2,3-difluoro) generates a net dipole moment perpendicular to the director. This results in negative

    
    , allowing molecules to align perpendicular to an applied electric field.
    
  • Data Benchmark:

    • Compound: UCF-N3 (Fluorinated homologue).

    • Value:

      
       at 1 kHz [1].[1]
      
    • Significance: Enables high-contrast "black" states in VA-LCDs.

Optical Birefringence ( ) and Viscosity

High birefringence is required for thin cell gaps (fast response).

  • Birefringence: Typical values for F-ppy derivatives range from 0.23 to 0.26 [1]. The conjugated phenyl-pyridine core provides the polarizability anisotropy needed for high

    
    .
    
  • Viscosity: Fluorination generally reduces rotational viscosity (

    
    ) compared to cyano-groups, improving response times. Optimized mixtures (e.g., UCF-N2) achieve response times in the 10–16 ms  range [1].[1]
    
PropertyValue RangeStructural Driver
Melting Point (

)
40°C – 90°CLateral F disrupts

-

stacking, lowering

.
Dielectric Anisotropy (

)
-2.0 to -4.5Lateral C-F dipoles cancel longitudinal vector.
Birefringence (

)
0.20 – 0.28Extended conjugation of Phenyl-Pyridine core.

Optoelectronic Properties (OLEDs)[7]

In Phosphorescent OLEDs (PhOLEDs), 2-phenylpyridine is the archetypal ligand for Iridium(III) complexes, such as


.
Color Tuning via HOMO Stabilization
  • The Problem:

    
     emits green light (~510 nm). Achieving blue emission requires a wider HOMO-LUMO gap (
    
    
    
    ).
  • The Solution: Fluorinating the phenyl ring (electron-withdrawing) stabilizes the metal-ligand based HOMO more significantly than the pyridine-based LUMO.

  • Outcome: This widens

    
    , causing a hypsochromic (blue) shift.
    
    • Example:

      
       (where 
      
      
      
      is 2-(2,4-difluorophenyl)pyridine) shifts emission to the sky-blue region (~465 nm) [2].
    • Note: Ancillary ligands (e.g., dipg) can further fine-tune this to 545 nm or 581 nm depending on the specific host requirements [2].

Pharmaceutical Physicochemistry

F-ppy scaffolds are increasingly used as bioisosteres for biphenyls.

pKa Modulation

Fluorination of the phenyl ring adjacent to the pyridine nitrogen reduces the basicity of the pyridine.

  • Quantification: Introduction of a fluorine atom typically lowers the pKa of the conjugate acid by ~1.0 - 1.7 log units [3].[2]

  • Benefit: Reduced basicity decreases the percentage of the ionized species at physiological pH, improving membrane permeability and reducing hERG channel binding (cardiotoxicity).

Lipophilicity (LogD)

While fluorine is hydrophobic, its effect on LogD is context-dependent.

  • General Trend: Fluorination increases LogP due to the hydrophobicity of the C-F bond.

  • Exception: If fluorination induces a strong dipole that interacts with water (or adjacent polar groups like sulfones), the effective lipophilicity (LogD) may not increase linearly. However, for simple phenyl-pyridines, expect an increase in LogP of ~0.2–0.4 per F atom [3].

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust method for assembling the F-ppy core is the Suzuki-Miyaura cross-coupling of a halogenated pyridine with a fluorinated phenylboronic acid.

Workflow Diagram:

Suzuki_Synthesis Reactants 2-Bromopyridine + Fluorophenylboronic Acid Catalyst Catalyst System: Pd(dppf)Cl2 (3 mol%) Base: K2CO3 or Na3PO4 Reactants->Catalyst Solvent Solvent: Dioxane/H2O (4:1) Temp: 80-100°C Catalyst->Solvent Reaction Reflux (12-24h) Inert Atm (N2) Solvent->Reaction Workup Extraction (EtOAc) Column Chromatography Reaction->Workup

Caption: Standard Suzuki-Miyaura protocol for fluorinated phenyl-pyridine synthesis.

Detailed Protocol [4, 5]:

  • Reagents: Combine 2-bromopyridine (1.0 equiv), (2,3-difluorophenyl)boronic acid (1.2 equiv), and

    
     (2.0 equiv) in a reaction vial.
    
  • Catalyst: Add

    
     (0.03 equiv).[3]
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 90°C under nitrogen for 16 hours.

  • Purification: Cool, extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Yield: Typical yields range from 65% to 89%.

Characterization: Dielectric Spectroscopy

To validate the LC properties, specifically


.
  • Cell Preparation: Use two types of test cells:

    • Homeotropic Cell: Coated with lecithin (aligns molecules perpendicular to glass). Measures

      
       (for negative LCs) or 
      
      
      
      (for positive LCs) depending on initial alignment vs field. Correction: For negative
      
      
      materials, a homeotropic cell (vertical alignment) allows measurement of
      
      
      (along the director) when the field is low (below Freedericksz transition).
    • Homogeneous Cell: Coated with polyimide (rubbed). Measures

      
      .[4]
      
  • Measurement:

    • Inject the F-ppy derivative (or mixture) into the cells via capillary action at isotropic temperature (

      
      ).
      
    • Cool to measurement temperature (e.g., 25°C).

    • Apply a 1.0 V, 1 kHz AC signal using an LCR meter.

    • Calculate

      
      .
      

References

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI / Crystals. Available at: [Link][1][5][3]

  • Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes. Journal of Materials Chemistry C. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry / NIH. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. MDPI / Catalysts. Available at: [Link][5][3]

Sources

Solubility Profile & Handling Guide: 3-(2-fluorophenyl)-4-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and handling protocols for 3-(2-fluorophenyl)-4-pyridinecarbonitrile (CAS 868944-77-8).

Executive Summary

3-(2-fluorophenyl)-4-pyridinecarbonitrile (also known as 3-(2-fluorophenyl)isonicotinonitrile) is a critical biaryl intermediate used in the synthesis of pharmaceutical agents, including potassium-competitive acid blockers (P-CABs) and potential kinase inhibitors. Its structure—comprising a pyridine core with an electron-withdrawing nitrile group at the C4 position and a lipophilic 2-fluorophenyl substituent at C3—dictates a specific solubility landscape.

Unlike simple cyanopyridines, the addition of the fluorophenyl ring significantly increases lipophilicity (LogP), reducing water solubility while enhancing affinity for chlorinated and polar aprotic solvents. This guide details the solubility behavior, thermodynamic considerations, and validated protocols for solvent selection in process chemistry.

Physicochemical Identity

Before establishing solubility protocols, the compound's fundamental properties must be defined to predict solvent interactions accurately.

PropertyDataSource/Note
Chemical Name 3-(2-fluorophenyl)-4-pyridinecarbonitrileIUPAC
CAS Number 868944-77-8 Sigma-Aldrich/CymitQuimica [1, 2]
Molecular Formula C₁₂H₇FN₂
Molecular Weight 198.19 g/mol
Physical State Solid (Off-white to pale yellow powder)Analogous biaryls
Predicted LogP ~2.3 – 2.8Estimated vs. 4-cyanopyridine (0.[1]2)
Key Functional Groups Nitrile (Polar, H-bond acceptor), Pyridine N (Basic), Fluorine (Lipophilic)

Solubility Landscape

The solubility of 3-(2-fluorophenyl)-4-pyridinecarbonitrile is governed by the competition between the polar nitrile/pyridine nitrogen and the hydrophobic biaryl scaffold.

Solvent Compatibility Matrix

Data derived from structural analysis of analogous 3-aryl-4-cyanopyridines and general solubility principles for biaryl nitriles.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction medium (Suzuki coupling), Stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction, Chromatography loading.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate (10–50 mg/mL)Recrystallization (often requires heating).
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–60 mg/mL)Extraction, Washing steps.
Aromatic Toluene, XyleneTemperature-Dependent Ideal for Crystallization (Low at RT, High at Reflux).
Alkanes Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Anti-solvent precipitation.
Aqueous Water, Buffers (pH 7)Very Poor (<0.1 mg/mL)Washing (removes inorganic salts).
Thermodynamic Considerations

The dissolution of this compound in alcohols and aromatics is endothermic (


). This positive enthalpy of solution is critical for purification:
  • Steep Solubility Curve: In solvents like Toluene or IPA , solubility likely increases exponentially with temperature (Van't Hoff behavior).

  • Purification Strategy: Dissolve at near-reflux temperatures and cool slowly to 0–5°C. The large difference in saturation concentration (

    
    ) drives high-yield crystallization while rejecting impurities.
    

Validated Experimental Protocols

As exact solubility values depend on polymorphic form and purity, researchers must determine the precise


 for their specific batch.
Protocol: Gravimetric Solubility Determination

This "Self-Validating" workflow ensures data accuracy by accounting for equilibration time and supersaturation.

Materials:

  • Solvent of choice (HPLC grade).

  • 3-(2-fluorophenyl)-4-pyridinecarbonitrile sample.

  • 0.45 µm PTFE syringe filters.

  • Temperature-controlled shaker or water bath.

Step-by-Step Methodology:

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still present after 24h. If dissolved, add more solid.

  • Filtration: Stop agitation and let settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed vial (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue at 40°C under vacuum for 4 hours.

    • Weigh the vial (

      
      ).
      
    • Calculation: Solubility (

      
      ) = 
      
      
      
      .
Visualization: Solubility Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ T (const) Start->Agitate CheckSolid Is Solid Present? Agitate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm) CheckSolid->Filter Yes AddSolid->Agitate Evaporate Evaporate & Dry Residue Filter->Evaporate Calc Calculate C_sat (mg/mL) Evaporate->Calc

Figure 1: Standardized workflow for gravimetric solubility determination to ensure saturation equilibrium.

Process Application: Solvent Selection Guide

Selecting the right solvent depends on the process stage (Reaction vs. Purification).

Reaction Solvent (Suzuki Coupling)

For synthesizing this compound from 3-chloro-4-cyanopyridine and 2-fluorophenylboronic acid:

  • Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water .

  • Rationale: High solubility of the organic reactants in Dioxane/Toluene combined with the solubility of inorganic bases (K₂CO₃) in the aqueous phase ensures efficient biphasic catalysis.

Purification (Crystallization)[2]
  • Primary Solvent: Isopropanol (IPA) or Ethanol .

  • Anti-Solvent: Heptane or Water .

  • Procedure: Dissolve crude product in minimum hot IPA. Slowly add Heptane until turbidity persists. Cool to 0°C. This exploits the "Solubility Gap" between the polar pyridine product and non-polar impurities.

Visualization: Solvent Decision Tree

SolventSelection Goal Process Goal Reaction Synthesis (Suzuki) Goal->Reaction Purification Purification Goal->Purification ReactSolv Dioxane/H2O or Toluene/H2O (Biphasic System) Reaction->ReactSolv Cryst Crystallization? Purification->Cryst Chrom Chromatography? Purification->Chrom CrystSolv Hot IPA or Toluene (Cool to precipitate) Cryst->CrystSolv Yes ChromSolv DCM / Methanol (Gradient Elution) Chrom->ChromSolv Yes

Figure 2: Decision matrix for selecting solvents based on the operational phase (Synthesis vs. Purification).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Cyanopyridines can release Hydrogen Cyanide (HCN) if exposed to strong acids at high temperatures. Always maintain pH > 4 during aqueous workups.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Sigma-Aldrich. 3-(2-Fluorophenyl)isonicotinonitrile Product Page. Available at: (Accessed via CAS 868944-77-8 search).

  • CymitQuimica. 3-(2-Fluorophenyl)isonicotinonitrile Properties. Available at: (Accessed via CAS 868944-77-8 search).

  • Baluja, S., & Movalia, J. (2018).[2] Solubility of some novel cyanopyridine derivatives. MedCrave Online Journal of Chemistry. (General reference for cyanopyridine solubility behavior).

  • Yan, Y., et al. (2017). Measurement and Correlation of Solubility of Two Isomers of Cyanopyridine in Eight Pure Solvents. Journal of Chemical & Engineering Data. (Reference for 4-cyanopyridine solubility baseline).

Sources

Master Guide: Safety Assessment & SDS Development for 3-Aryl-4-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) Development & Safety Assessment for 3-Aryl-4-Cyanopyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE (Health, Safety, Environment) Officers.

Executive Summary

3-Aryl-4-cyanopyridines represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for anticancer (e.g., tubulin inhibitors), antiviral, and antihypertensive agents. While their pharmacological utility is well-documented, their safety profiles often lack the granular detail found in commodity chemicals.

This guide moves beyond the static "fill-in-the-blanks" approach of standard Safety Data Sheets (SDS). Instead, it provides a dynamic framework for predicting, validating, and documenting the hazards of novel 3-aryl-4-cyanopyridine derivatives. It is designed for the application scientist who must handle these compounds before full toxicological datasets exist.

Chemical Identity & Structural Alerts (SAR)

Before generating an SDS, one must understand the pharmacophore's intrinsic reactivity. The 3-aryl-4-cyanopyridine motif combines a π-deficient pyridine ring with a strongly electron-withdrawing nitrile group.

Structural-Activity Relationship (SAR) for Safety
  • The Nitrile (–CN) Moiety: Located at the 4-position, this group is activated by the pyridine nitrogen. While generally stable, it poses a latent risk of metabolic hydrolysis to the corresponding amide (isonicotinamide derivative) or carboxylic acid.

    • Critical Hazard: Thermal decomposition or contact with strong mineral acids can release Hydrogen Cyanide (HCN) .

  • The Aryl Group (Position 3): Increasing lipophilicity (LogP) here enhances dermal absorption. Substituents on this aryl ring (e.g., halogens, nitro groups) will modulate the toxicity profile significantly.

  • The Pyridine Nitrogen: A weak base. It can form salts with acids, altering physical properties (solubility) and bioavailability.

Hazard Identification & Classification (GHS)

For a novel derivative lacking empirical data, you must apply a Read-Across approach using 4-cyanopyridine and 3-phenylpyridine as surrogates.

Core GHS Classifications

Most derivatives in this class trigger the following GHS categories:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedWarning
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skinWarning
Acute Toxicity (Inhal.) Cat 4H332: Harmful if inhaledWarning
Skin Irritation Cat 2H315: Causes skin irritationWarning
Eye Irritation Cat 2AH319: Causes serious eye irritationWarning
STOT - Single Exp. Cat 3H335: May cause respiratory irritationWarning
The "Hidden" Hazard: Cyanide Potential

While 4-cyanopyridines are not simple cyanide salts, they are nitriles .

  • Mechanism: In vivo, cytochrome P450 enzymes (specifically CYP2E1) can oxidatively deformylate alpha-carbon nitriles, though aromatic nitriles like cyanopyridines are more resistant.

  • Protocol: Treat all significant exposures as a potential cyanide release event until proven otherwise.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for classifying a new 3-aryl-4-cyanopyridine derivative.

SDS_Workflow Start New 3-Aryl-4-Cyanopyridine Synthesized CheckData Experimental Tox Data Available? Start->CheckData Empirical Use Empirical Data (LD50, Draize Test) CheckData->Empirical Yes ReadAcross Apply Read-Across Strategy (Surrogate: 4-Cyanopyridine) CheckData->ReadAcross No Classify Assign GHS Classification Empirical->Classify QSAR QSAR Prediction (ToxTree / VEGA) ReadAcross->QSAR QSAR->Classify Sub_Oral Oral Toxicity (Default: Cat 4) Classify->Sub_Oral Sub_Irrit Irritation (pH dependent) Classify->Sub_Irrit FinalSDS Generate SDS Section 2 (Hazards) Sub_Oral->FinalSDS Sub_Irrit->FinalSDS

Figure 1: Decision logic for hazard classification of novel cyanopyridine derivatives in the absence of full toxicological data.

Handling & Storage Protocols (Section 7)

The stability of the 3-aryl-4-cyanopyridine scaffold dictates specific storage conditions.

Storage Matrix
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerate)Retards slow hydrolysis of the nitrile group.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the aryl ring.
Container Amber GlassProtects photosensitive aryl-conjugated systems.
Incompatibility Strong Acids/BasesCritical: Acid hydrolysis yields isonicotinic acids; basic hydrolysis yields amides. Both pathways may be exothermic.
Engineering Controls
  • Enclosure: Weighing must be performed inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.

  • Static Control: These crystalline solids are prone to static charge buildup. Use anti-static weighing boats and ground all equipment to prevent dust explosions.

Emergency Measures & First Aid (Section 4)

This section deviates from standard organic chemical SDSs due to the nitrile functionality.

The "Cyanide Watch" Protocol

Trigger: Ingestion or inhalation of >100 mg.

  • Immediate Action: Move victim to fresh air.

  • Assessment: Check for signs of tissue hypoxia (confusion, gasping, cherry-red skin—though rare).

  • Antidote Awareness: While standard cyanide antidotes (hydroxocobalamin) are reserved for confirmed cyanide poisoning, medical personnel should be informed that the substance is a nitrile .

    • Note: Aromatic nitriles release cyanide much slower than aliphatic ones. Immediate supportive care (oxygen) is usually sufficient.

Fire Fighting (Section 5)
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[1][2][3] Do NOT use water jet (spreads contamination).

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx)[2]

    • Carbon Monoxide (CO)

    • Hydrogen Cyanide (HCN) - Firefighters must wear full SCBA.

Synthesis & Process Safety

For researchers synthesizing these derivatives, the reaction pathway itself carries risks.

Common Route: Multicomponent condensation (e.g., aldehyde + malononitrile + ketone + ammonium acetate).

Synthesis_Safety Aldehyde Aryl Aldehyde (Irritant) Reaction Condensation (Exothermic) Aldehyde->Reaction Malo Malononitrile (High Acute Tox) Malo->Reaction Strict Control Base Base Catalyst (Corrosive) Base->Reaction Product 3-Aryl-4-Cyanopyridine (Target) Reaction->Product Waste Mother Liquor (Cyanide Trace?) Reaction->Waste Quench req.

Figure 2: Process safety flow. Note the high toxicity input (Malononitrile) vs. the moderate toxicity product.

Toxicological Assessment Strategies

When you lack specific LD50 data, use this validation hierarchy:

  • In Silico Prediction (QSAR): Use tools like VEGA or T.E.S.T. (EPA) to predict mutagenicity (Ames test). The pyridine ring is generally non-mutagenic, but nitro-aryl substituents (if present) are structural alerts for genotoxicity.

  • Analogue Read-Across:

    • Source Chemical:4-Cyanopyridine (CAS 100-48-1) [4]

    • Data Point: Oral LD50 (Rat) ~ 500-1185 mg/kg.

    • Adjustment: If your derivative has a lipophilic 3-aryl group, assume higher absorption and potentially lower LD50 (higher toxicity) than the parent 4-cyanopyridine.

Ecological Information (Section 12)

  • Aquatic Toxicity: Pyridine derivatives are often pseudo-persistent in water.

  • Bioaccumulation: The 3-aryl substitution increases LogP (typically > 2.5). This suggests a potential for bioconcentration in aquatic organisms.

  • Disposal: Incineration with afterburner and scrubber is the only acceptable disposal method to ensure destruction of the nitrile group and capture of NOx gases.

References

  • PubChem. (2025).[5] Compound Summary: 4-Cyanopyridine.[4][6] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Pyridine-4-carbonitrile. [Link]

Sources

Pharmacophore Modeling of Fluorinated Biaryl Nitrile Ligands: A Mechanistic Guide to Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens and pseudohalogens is a cornerstone of lead optimization. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Among these, the fluorinated biaryl nitrile scaffold has emerged as a privileged structure, featuring prominently in non-nucleoside reverse transcriptase inhibitors (NNRTIs), aromatase inhibitors, and novel antibacterial agents.

As a Senior Application Scientist, I approach pharmacophore modeling not merely as a geometric exercise, but as a translation of quantum mechanical and thermodynamic realities into actionable design rules. This whitepaper deconstructs the fluorinated biaryl nitrile pharmacophore, detailing the causality behind its binding mechanics, and provides self-validating computational and biophysical protocols for drug development professionals.

Deconstructing the Pharmacophore: Mechanistic Rationale

To build a predictive computational model, we must first understand the physical chemistry driving the ligand-target interaction. The fluorinated biaryl nitrile is a tripartite system:

  • The Biaryl Scaffold (Conformational Engine): The biaryl axis provides a rigid, yet tunable, three-dimensional framework. Depending on the ortho-substituents, the dihedral angle between the two aromatic rings is restricted, pre-organizing the molecule into its bioactive conformation. This minimizes the entropic penalty upon binding and facilitates T-shaped or parallel-displaced

    
     stacking with aromatic residues (e.g., Tryptophan, Phenylalanine)[2].
    
  • The Nitrile Group (The Pseudohalogen Anchor): The nitrile (-CN) moiety is a highly robust, metabolically stable bioisostere for carbonyls[3]. Because it is linear and sterically compact, it can project deep into narrow enzymatic clefts. It possesses a strong dipole moment and acts as a potent hydrogen bond acceptor, frequently interacting with backbone amides or the side chains of Serine and Arginine[3].

  • The Fluorine/Trifluoromethyl Substitution (The Shield & Sword): Fluorination serves a dual purpose. Defensively, it blocks cytochrome P450-mediated oxidative metabolism, enhancing metabolic stability[1]. Offensively, the high electronegativity of fluorine modulates the pKa of adjacent amines, fine-tunes lipophilicity, and engages in orthogonal multipolar interactions (e.g.,

    
     or hydrophobic contacts) that significantly boost binding affinity[1].
    

Computational Pharmacophore Modeling Workflow

A reliable pharmacophore model must be a self-validating system. The following protocol outlines the generation of a 3D pharmacophore model that discriminates true actives from topological decoys.

Protocol 1: 3D Pharmacophore Generation & Validation

Step 1: Ligand Preparation & Ionization State Assignment

  • Action: Import the library of fluorinated biaryl nitriles. Enumerate all possible tautomeric and protonation states at physiological pH (7.4).

  • Causality: The electrostatic potential surface is highly sensitive to protonation. Misassigning the ionization state of a neighboring group will shift the calculated dipole of the nitrile, leading to inaccurate hydrogen bond vector mapping.

Step 2: Conformational Sampling

  • Action: Generate a maximum of 200 conformers per ligand using a knowledge-based torsion library.

  • Causality: Biaryl systems are prone to generating non-physical, high-energy planar conformers in standard force fields due to steric clashes between ortho-substituents (like -CF₃). Restricting dihedrals ensures only biologically accessible states are sampled.

Step 3: Feature Extraction & Alignment

  • Action: Map the 3D coordinates of the nitrile nitrogen (Hydrogen Bond Acceptor), the biaryl rings (Hydrophobic/Aromatic Rings), and the fluorine atoms (Hydrophobic/Halogen Bond Donors). Superimpose the active ligands based on these features.

Step 4: Model Self-Validation (The Checkpoint)

  • Action: Screen the generated pharmacophore against a validated decoy dataset (e.g., DUD-E).

  • Validation Logic: Calculate the Area Under the Receiver Operating Characteristic (ROC-AUC) curve. A valid model must achieve an AUC > 0.85 and an Enrichment Factor (EF₁%) > 10. If the model fails this checkpoint, it is overfitting to the training set. The tolerance radii of the hydrophobic nodes must be iteratively tightened until decoy discrimination is achieved.

Workflow A 1. Ligand Library Preparation (Fluorinated Biaryl Nitriles) B 2. Conformational Sampling (Knowledge-based Torsion Limits) A->B C 3. Pharmacophore Feature Extraction B->C C1 Nitrile: H-Bond Acceptor C->C1 C2 CF3/F: Hydrophobic / Halogen Bond C->C2 C3 Biaryl: Aromatic Rings C->C3 D 4. 3D Pharmacophore Generation C1->D C2->D C3->D E 5. Model Validation (ROC Curve & Decoy Screening) D->E

Computational workflow for generating and validating a 3D pharmacophore model.

Case Study: Optimization of PvdQ Acylase Inhibitors

To illustrate the power of this pharmacophore, we examine the optimization of inhibitors targeting PvdQ, an N-terminal nucleophile (Ntn) hydrolase essential for the biosynthesis of the siderophore pyoverdine in Pseudomonas aeruginosa[2].

During lead optimization, researchers discovered that replacing a simple chloro-substituent with a trifluoromethyl (-CF₃) group on the biaryl nitrile scaffold resulted in a massive leap in potency. The final probe compound, ML318 , achieved an IC₅₀ of 20 nM[2][4].

Quantitative SAR Data Summary
CompoundPyridine SubstitutionPhenyl SubstitutionBiochemical IC₅₀Whole-Cell IC₅₀ (PAO1)
Initial HTS Lead (3) 2-Chloro4-Chloro~100 μM>100 μM
Analog 15 5-Chloro4-Chloro~25 μMN/A
ML318 (4) 2-Trifluoromethyl (-CF₃)4-Chloro20 nM1.9 μM

Mechanistic Causality of the Optimization: Crystallographic analysis revealed exactly why ML318 is so potent. The nitrile moiety projects into a tight ring formed by Pro401, Trp402, and Val403, forming a critical hydrogen bond with the main chain amine of Trp402[2]. Simultaneously, the newly introduced -CF₃ group perfectly occupies a hydrophobic pocket, interacting with the side chains of Phe240, Ile274, and Trp378[2]. The biaryl scaffold itself engages in a T-shaped


-stacking interaction with Phe240 and a parallel-displaced 

-stacking interaction with Trp378[2].

BindingMap Nitrile Nitrile Group (-CN) HBA_Pocket Backbone Amides (e.g., Trp402 NH) Nitrile->HBA_Pocket Hydrogen Bond / Dipole Fluoro Trifluoromethyl (-CF3) Hydro_Pocket Hydrophobic Pocket (Phe240, Ile274) Fluoro->Hydro_Pocket Hydrophobic Interaction Biaryl Biaryl Scaffold Pi_Pocket Aromatic Residues (Trp378, Phe240) Biaryl->Pi_Pocket pi-pi Stacking

Logical mapping of ligand pharmacophore features to target protein interactions.

Experimental Validation: Structural & Biophysical Protocols

To ensure that computational predictions translate to physical reality, the pharmacophore must be validated through orthogonal biophysical techniques.

Protocol 2: Biophysical & Structural Validation

Step 1: Surface Plasmon Resonance (SPR) Kinetics

  • Action: Immobilize the target protein (e.g., PvdQ) on a CM5 sensor chip via amine coupling. Inject the fluorinated biaryl nitrile over the chip at varying concentrations (e.g., 1 nM to 1 μM).

  • Causality: Biochemical IC₅₀ values are equilibrium measurements that can mask poor binding kinetics. SPR provides the association (

    
    ) and dissociation (
    
    
    
    ) rates. We must confirm that the fluorine-induced hydrophobic interactions translate to a prolonged target residence time (low
    
    
    ), which is critical for in vivo efficacy.
  • Validation Checkpoint: The dissociation constant (

    
    ) calculated from 
    
    
    
    must linearly correlate with the biochemical IC₅₀. A deviation of >10-fold indicates non-specific binding or aggregation.

Step 2: X-Ray Crystallography

  • Action: Co-crystallize the protein-ligand complex using vapor diffusion. Collect diffraction data and solve the structure via molecular replacement.

  • Causality: Crystallography provides the ultimate ground truth for the exact binding vectors of the nitrile and fluorine atoms, confirming if the computational pharmacophore model is geometrically accurate.

  • Validation Checkpoint: During refinement, the

    
     value must drop below 0.25. Furthermore, the 
    
    
    
    omit map must show clear, unambiguous electron density at
    
    
    around the -CF₃ and -CN groups[2]. If the density is missing, the ligand placement is driven by computational bias rather than empirical data, and the model must be rejected.

Conclusion

The fluorinated biaryl nitrile is not just a chemical motif; it is a highly engineered molecular tool. By understanding the precise causality of its interactions—the dipole-driven hydrogen bonding of the nitrile and the lipophilic, metabolism-blocking nature of the fluorine—scientists can rationally design highly potent inhibitors. When coupled with self-validating computational workflows and rigorous biophysical checkpoints, this pharmacophore model serves as a reliable engine for modern drug discovery.

References

1.[2] Identification of Inhibitors of PvdQ, an Enzyme Involved in the Synthesis of the Siderophore Pyoverdine. ACS Publications. 2.[1] Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. 3.[3] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. 4.[4] ML318 | PvdQ Acylase Inhibitor. MedchemExpress.com.

Sources

Methodological & Application

The Art of C-C Bond Formation: A Detailed Guide to the Palladium-Catalyzed Synthesis of 3-Aryl-4-Pyridinecarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-4-pyridinecarbonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. Its synthesis, however, can present challenges due to the electronic nature of the pyridine ring. This comprehensive guide, designed for researchers and professionals in drug development, details the robust and versatile palladium-catalyzed cross-coupling methodologies for the efficient synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization.

Introduction: The Significance of the 3-Aryl-4-Pyridinecarbonitrile Core

The unique arrangement of a cyano group at the 4-position and an aryl substituent at the 3-position of a pyridine ring imparts specific electronic and steric properties to the molecule. These features are often crucial for molecular recognition and can influence pharmacokinetic properties. As such, efficient and modular synthetic routes to this scaffold are of high importance for the rapid exploration of chemical space in drug discovery and the development of novel organic materials.

Strategic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the key C-C bond between the pyridine and aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology—Suzuki-Miyaura, Negishi, or Stille coupling—often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. A more recent and atom-economical alternative is the direct C-H arylation.

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst. The cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-M) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination caption Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling. This diagram illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination that are common to Suzuki-Miyaura, Negishi, and Stille couplings.

Key Starting Material: 3-Halo-4-Pyridinecarbonitriles

A common precursor for these cross-coupling reactions is a 3-halo-4-pyridinecarbonitrile, such as 3-bromo-4-cyanopyridine. This versatile intermediate can be synthesized through various methods or is commercially available, providing a convenient entry point for diversification at the 3-position.[1][2] The choice between a chloro-, bromo-, or iodo-substituted pyridine will influence the reactivity in the oxidative addition step, with the C-I bond being the most reactive and the C-Cl bond being the least.[3]

I. The Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[4] The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild.[5]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For electron-deficient substrates like pyridinecarbonitriles, standard catalysts like Pd(PPh₃)₄ may be effective, but more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency by promoting the challenging oxidative addition step.[6] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Bulky ligands help to mitigate this by sterically shielding the metal.[6]

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-Pyridinecarbonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-4-pyridinecarbonitrile with a variety of arylboronic acids.

Materials:

  • 3-Bromo-4-pyridinecarbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

G Figure 2: Suzuki-Miyaura Coupling Workflow. A Combine Reactants: 3-Bromo-4-pyridinecarbonitrile, Arylboronic acid, K3PO4 B Add Catalyst System: Pd(OAc)2, SPhos A->B C Degas and Add Solvents: 1,4-Dioxane, Water B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization G->H

Figure 2: Suzuki-Miyaura Coupling Workflow. A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-pyridinecarbonitrile, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-pyridinecarbonitrile>80
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-pyridinecarbonitrile>85
34-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)-4-pyridinecarbonitrile>75
42-Thienylboronic acid3-(2-Thienyl)-4-pyridinecarbonitrile>70
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. The Negishi Coupling: For Enhanced Reactivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds, allowing for the coupling of less reactive aryl chlorides under milder conditions.[8][9][10][11] However, organozinc reagents are often sensitive to air and moisture, requiring more stringent anhydrous reaction conditions.[8]

Causality Behind Experimental Choices:

  • Organozinc Reagent Preparation: Arylzinc reagents can be prepared from the corresponding aryl halide (bromide or iodide) and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent.[8] The in situ generation of the organozinc reagent is also a common and convenient strategy.

  • Catalyst System: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor and a ligand, are commonly employed.[9] Nickel catalysts can also be effective.[8]

Protocol 2: Negishi Coupling of 3-Chloro-4-pyridinecarbonitrile

This protocol outlines a general procedure for the Negishi coupling of 3-chloro-4-pyridinecarbonitrile with an in situ generated arylzinc reagent.

Materials:

  • 3-Chloro-4-pyridinecarbonitrile (1.0 mmol, 1.0 equiv)

  • Aryl iodide or bromide (1.2 mmol, 1.2 equiv)

  • Zinc dust (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous THF (10 mL)

Procedure:

  • Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a dry Schlenk flask under an inert atmosphere, add the activated zinc dust and a solution of the aryl iodide or bromide in anhydrous THF.

  • Stir the mixture at room temperature or with gentle heating until the formation of the organozinc reagent is complete (this can be monitored by GC analysis of quenched aliquots).

  • In a separate Schlenk flask, dissolve 3-chloro-4-pyridinecarbonitrile and Pd(PPh₃)₄ in anhydrous THF.

  • Transfer the freshly prepared organozinc solution to the solution of the pyridine substrate and catalyst via cannula.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

III. The Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille coupling employs organotin reagents (stannanes), which are known for their high functional group tolerance and stability to air and moisture.[12][13][14] A significant drawback, however, is the toxicity of organotin compounds and the often difficult removal of tin byproducts from the reaction mixture.[13]

Causality Behind Experimental Choices:

  • Organostannane Reagent: A variety of arylstannanes can be used, with tributyltin derivatives being common.[6]

  • Catalyst: Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand is typically used.[6]

  • Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.

Protocol 3: Stille Coupling of 3-Iodo-4-pyridinecarbonitrile

This protocol provides a general method for the Stille coupling of a 3-iodo-4-pyridinecarbonitrile with an arylstannane. An iodo-substituted pyridine is often preferred for Stille couplings to ensure efficient oxidative addition.

Materials:

  • 3-Iodo-4-pyridinecarbonitrile (1.0 mmol, 1.0 equiv)

  • Aryltributylstannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4-pyridinecarbonitrile, Pd₂(dba)₃, and PPh₃.

  • Add the degassed toluene, followed by the aryltributylstannane.

  • Heat the reaction mixture to reflux until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can often be purified by column chromatography. To aid in the removal of tin byproducts, the crude mixture can be treated with a saturated aqueous solution of potassium fluoride.

IV. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners, thus reducing the number of synthetic steps and waste generation.[15][16] For 4-substituted pyridines, direct arylation at the C3 position is often favored due to the electronic effects of the substituent and the inherent reactivity of the pyridine ring.[15]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common catalyst, often used in conjunction with a phosphine ligand or a nitrogen-based ligand.[17] The ligand plays a crucial role in promoting the C-H activation step.

  • Oxidant/Base: A base, such as a carbonate or a carboxylate, is typically required to facilitate the C-H activation step, which often proceeds via a concerted metalation-deprotonation mechanism. In some cases, an oxidant is needed to regenerate the active catalyst.

Protocol 4: Direct C-H Arylation of 4-Pyridinecarbonitrile

This protocol is based on the general principles of direct C-H arylation of electron-deficient pyridines.

Materials:

  • 4-Pyridinecarbonitrile (1.0 mmol, 1.0 equiv)

  • Aryl bromide or iodide (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • A suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMA, NMP, or toluene, 5 mL)

Procedure:

  • In a sealable reaction tube, combine 4-pyridinecarbonitrile, the aryl halide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by GC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion: A Versatile Toolkit for Pyridine Functionalization

The palladium-catalyzed synthesis of 3-aryl-4-pyridinecarbonitriles offers a powerful and versatile toolkit for medicinal chemists and materials scientists. The choice between Suzuki-Miyaura, Negishi, and Stille couplings will depend on a careful consideration of substrate availability, functional group tolerance, and practical considerations such as reagent toxicity and ease of purification. The emerging field of direct C-H arylation provides a promising, more atom-economical alternative that is likely to see wider application in the future. By understanding the underlying principles and having access to robust protocols, researchers can efficiently access a diverse range of these valuable compounds to drive innovation in their respective fields.

References

  • Beilstein Journals. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • ACS Publications. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides | ACS Catalysis. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • PMC. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • Chem. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. [Link]

  • PMC. Suzuki–Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • ResearchGate. Synthesis of Heteroarylated Pyridines via a Double CH Bond Functionalization using Palladium-catalyzed 1,4. [Link]

  • Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Wikipedia. Stille reaction. [Link]

  • PMC. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. [Link]

  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • The Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • OUCI. Regioselective synthesis of 4-functionalized pyridines. [Link]

  • ZORA. Direct C–H Arylation. [Link]

  • PMC. Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. [Link]

  • RSC Publishing. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. [Link]

  • PubChem. 3-Bromo-4-cyanopyridine. [Link]

  • PMC. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]

  • RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

  • ResearchGate. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. [Link]

  • CORE. THE STILLE REACTION, 38 YEARS LATER. [Link]

  • Google Patents.
  • PMC. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

Sources

Hydrolysis of 3-(2-fluorophenyl)-4-pyridinecarbonitrile to isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Controlled Hydrolysis of 3-(2-fluorophenyl)-4-pyridinecarbonitrile to 3-(2-fluorophenyl)isonicotinamide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the chemical synthesis of 3-(2-fluorophenyl)isonicotinamide via the controlled hydrolysis of its corresponding nitrile precursor, 3-(2-fluorophenyl)-4-pyridinecarbonitrile. Isonicotinamide derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential applications as anti-inflammatory, anti-cancer, and cardiovascular agents.[1][2][3][4] This document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into process optimization and troubleshooting. The protocols described herein are designed for researchers, scientists, and professionals in the field of pharmaceutical and chemical development, emphasizing scientific integrity, safety, and reproducibility.

Introduction: The Significance of Isonicotinamide Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives, such as isonicotinamides (4-pyridinecarboxamides), are integral to the structure of numerous therapeutic agents.[1][5] These compounds exhibit a broad spectrum of pharmacological activities, largely due to the pyridine ring's ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The introduction of substituted phenyl rings, such as the 2-fluorophenyl group, allows for the fine-tuning of a molecule's physicochemical properties, which can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

The conversion of a nitrile group to a primary amide is a fundamental transformation in organic synthesis. While the hydrolysis of nitriles can proceed all the way to the carboxylic acid, careful control of reaction conditions allows for the isolation of the intermediate amide.[6][7][8] This guide focuses on a robust protocol for the selective hydrolysis of 3-(2-fluorophenyl)-4-pyridinecarbonitrile, providing a reliable pathway to the desired isonicotinamide product, a valuable building block for further drug discovery efforts.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles to amides can be catalyzed by either acid or base.[9][10] For this specific transformation, an acid-catalyzed pathway is detailed, as it can be effectively controlled to favor the formation of the primary amide with careful temperature and reaction time management.

The mechanism proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid (e.g., H₂SO₄). This step significantly increases the electrophilicity of the nitrile carbon.[11][12]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.[6][12]

  • Proton Transfer: A proton is transferred from the oxygen atom to a water molecule or other base in the medium, neutralizing the oxygen.

  • Tautomerization: The resulting intermediate, an imidic acid, is a tautomer of the more stable amide.[7] It undergoes tautomerization to form the protonated amide.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the neutral primary amide product, 3-(2-fluorophenyl)isonicotinamide.[12]

It is crucial to note that the amide can undergo further hydrolysis under harsh acidic conditions to form the corresponding carboxylic acid.[6][13] Therefore, controlling the reaction temperature and duration is paramount to maximizing the yield of the desired amide.

Caption: Figure 1: Acid-Catalyzed Hydrolysis of a Nitrile to an Amide

Detailed Experimental Protocol

This protocol provides a method for the synthesis of 3-(2-fluorophenyl)isonicotinamide. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Notes
3-(2-fluorophenyl)-4-pyridinecarbonitrileN/A~200.19Starting material.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08Catalyst. Highly corrosive.
Deionized Water (H₂O)7732-18-518.02Reaction medium and reagent.
10% Sodium Bicarbonate (NaHCO₃) Solution (aq.)144-55-884.01For neutralization.
Dichloromethane (DCM)75-09-284.93Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Heating mantle with temperature control--For controlled heating.
Condenser--To prevent solvent loss.
Separatory funnel (250 mL)--For liquid-liquid extraction.
Rotary evaporator--For solvent removal.
pH paper or pH meter--To monitor neutralization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-fluorophenyl)-4-pyridinecarbonitrile (e.g., 5.0 g, ~25.0 mmol).

    • Rationale: The reaction is performed in a standard glassware setup suitable for heating and stirring.

  • Reagent Addition:

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (e.g., 15 mL) to deionized water (15 mL) with cooling in an ice bath. Caution: Always add acid to water.

    • Once the diluted acid solution has cooled to room temperature, add it to the round-bottom flask containing the starting nitrile.

    • Rationale: Using a moderately concentrated acid solution provides the necessary catalytic protons and water for the hydrolysis. The exothermic dilution of sulfuric acid must be controlled.

  • Reaction Execution:

    • Attach a condenser to the flask and begin stirring the mixture.

    • Heat the reaction mixture to 50-60°C using a heating mantle.

    • Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • Rationale: Moderate heating accelerates the reaction rate. Higher temperatures risk over-hydrolysis to the carboxylic acid.[8] TLC is essential for monitoring the consumption of starting material and the formation of the product, preventing the formation of byproducts.

  • Work-up and Neutralization:

    • Once TLC indicates the complete consumption of the starting material (typically 2-4 hours), cool the flask to 0-5°C in an ice bath.

    • Slowly and carefully pour the cooled reaction mixture onto crushed ice (~100 g) in a large beaker.

    • Neutralize the acidic solution by slowly adding 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution (effervescence).

    • Rationale: Quenching the reaction on ice dissipates any residual heat. Neutralization is critical to stop the acid-catalyzed reaction and to ensure the amide product is in its neutral form for efficient extraction.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

    • Rationale: Dichloromethane is a suitable solvent for extracting the moderately polar amide product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Rationale: Removing residual water from the organic phase is necessary before solvent evaporation to obtain a dry product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-(2-fluorophenyl)isonicotinamide as a solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting material or byproducts like the carboxylic acid.

Caption: Figure 2: Workflow for the Synthesis of 3-(2-fluorophenyl)isonicotinamide

Troubleshooting and Process Optimization

IssuePossible CauseRecommended Solution
Low or No Reaction Insufficient heating; acid concentration too low.Ensure the temperature is maintained at 50-60°C. If necessary, a slightly higher concentration of sulfuric acid can be tested.
Formation of Carboxylic Acid Reaction temperature too high; reaction time too long.Reduce the reaction temperature to ~50°C. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Product Lost During Work-up Incomplete extraction; product is partially soluble in water.Ensure the aqueous layer is thoroughly extracted (at least 3 times). Saturating the aqueous layer with NaCl (brine) can decrease the product's aqueous solubility.
Difficult Purification Presence of both starting material and carboxylic acid byproduct.If the product is contaminated, column chromatography (Silica gel, eluting with an ethyl acetate/hexanes gradient) may be required for separation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle it with extreme care inside a chemical fume hood. The dilution process is highly exothermic and must be performed by adding acid to water while cooling. Dichloromethane is a volatile and suspected carcinogen; handle it in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note details a reliable and reproducible protocol for the controlled acid-catalyzed hydrolysis of 3-(2-fluorophenyl)-4-pyridinecarbonitrile to 3-(2-fluorophenyl)isonicotinamide. By carefully controlling key parameters such as temperature and reaction time, the formation of the undesired carboxylic acid byproduct can be minimized. The resulting amide is a valuable intermediate for the synthesis of novel compounds in drug discovery and development, contributing to the exploration of new therapeutic agents.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Amino-2-fluorophenyl)pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • Sharma, P., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2025, May 7). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Advances. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and structure of N-(perfluorophenyl)- isonicotinamide. Retrieved from [Link]

  • Chemsrc. (2025, August 29). CAS#:1210041-68-1 | 3-Fluoro-2-oxo-1,2-dihydro-4-pyridinecarbonitrile. Retrieved from [Link]

  • ResearchGate. (2026, January 29). (PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Retrieved from [Link]

  • Taylor & Francis. (2022, August 18). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Synthesis and structure of N -(perfluorophenyl)isonicotinamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarbonitrile (CAS 100-48-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, September 24). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Retrieved from [Link]

  • Semantic Scholar. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • National Center for Biotechnology Information. (n.d.). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Retrieved from [Link]

  • SpringerLink. (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Retrieved from [Link]

Sources

Application Note: Strategic Deployment of 3-(2-fluorophenyl)-4-pyridinecarbonitrile in Kinase Inhibitor Design

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the 3-aryl-4-cyanopyridine motif serves as a critical "privileged structure."[1] This specific intermediate, 3-(2-fluorophenyl)-4-pyridinecarbonitrile , acts as a divergent precursor for pyrido[4,3-d]pyrimidines —a scaffold found in potent inhibitors of MEK (e.g., Trametinib analogs), CDK, and PI3K signaling pathways.[1][2]

This guide details the rationale for selecting this fluorinated intermediate, provides an optimized protocol for its synthesis via Suzuki-Miyaura coupling (mitigating catalyst poisoning), and outlines its transformation into a bioactive kinase-binding core.[2]

Scientific Rationale & Pharmacophore Mapping[1]

The "Fluorine Effect" in Kinase Binding

The inclusion of the ortho-fluorine on the phenyl ring is not arbitrary; it serves two specific medicinal chemistry functions:

  • Conformational Locking: The fluorine atom often induces a twisted biaryl conformation due to steric repulsion with the pyridine ring protons, preventing "flat" binding and improving selectivity for the hydrophobic pocket adjacent to the ATP gatekeeper residue.

  • Metabolic Blocking: The C-F bond protects the susceptible ortho-position from oxidative metabolism (Cytochrome P450 hydroxylation), significantly extending the half-life (

    
    ) of the final drug candidate.
    
The Nitrile "Warhead"

The C4-nitrile group is a masked electrophile.[1] In the context of kinase inhibitors, it is rarely the final functional group. Instead, it serves as the cyclization anchor .[2] Reacting this nitrile with amidines or guanidines constructs the pyrimidine ring, fusing it to the pyridine to create the pyrido[4,3-d]pyrimidine core.[2] This bicyclic system mimics the adenine ring of ATP, allowing the molecule to anchor to the kinase hinge region via hydrogen bonds.

Pathway Visualization

The following diagram illustrates the structural logic: from intermediate to ATP-mimetic pharmacophore.

KinaseInhibitorLogicIntermediate3-(2-fluorophenyl)-4-pyridinecarbonitrile(The Scaffold)WarheadC4-Nitrile Group(Cyclization Anchor)Intermediate->WarheadContainsFluorine2-Fluoro Substituent(Metabolic Block/Twist)Intermediate->FluorineContainsFinalDrugPyrido[4,3-d]pyrimidine(Kinase Inhibitor Core)Warhead->FinalDrug+ Amidine/Guanidine(Cyclization)TargetATP Binding Pocket(Hinge Region + Hydrophobic Back Pocket)Fluorine->TargetHydrophobic Interaction(Gatekeeper)FinalDrug->TargetH-Bonding(Hinge Binder)

Figure 1: Pharmacophore evolution from the cyanopyridine intermediate to the bioactive kinase inhibitor core.[2][3]

Experimental Protocols

Protocol A: Optimized Synthesis of the Intermediate

Objective: Synthesize 3-(2-fluorophenyl)-4-pyridinecarbonitrile via Suzuki-Miyaura cross-coupling. Challenge: The nitrile group and pyridine nitrogen can coordinate to Palladium, poisoning the catalyst and reducing yield ("The Pyridyl Problem").[2] Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) to protect the active Pd(0) species.[2]

Materials
  • Substrate: 3-bromo-4-pyridinecarbonitrile (1.0 equiv)

  • Boronic Acid: 2-fluorophenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[1][2]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[2]

  • Solvent: Toluene/Water (10:1 ratio)[1][2]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with 3-bromo-4-pyridinecarbonitrile (1.0 g, 5.46 mmol), 2-fluorophenylboronic acid (0.92 g, 6.55 mmol), Pd(OAc)₂ (24 mg), SPhos (90 mg), and K₃PO₄ (2.32 g). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (10 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

    • Checkpoint: The product should appear as [M+H]+ = 199.06.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient 0-40%).

    • Expected Yield: 85–92% (White to off-white solid).[1]

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine (Kinase Core)

Objective: Convert the nitrile intermediate into a functionalized kinase inhibitor scaffold.[2] Mechanism: Nucleophilic attack of an amidine on the nitrile, followed by intramolecular cyclization.

Materials
  • Intermediate: 3-(2-fluorophenyl)-4-pyridinecarbonitrile (from Protocol A)[1]

  • Reagent: Formamidine acetate (for unsubstituted pyrimidine) or Guanidine carbonate (for 2-amino substituted).[1]

  • Solvent: Ethanol or 2-Methoxyethanol.[1]

  • Base: NaOEt (Sodium ethoxide).[2]

Step-by-Step Methodology
  • Preparation: Dissolve the nitrile intermediate (1.0 equiv) in Ethanol (0.5 M concentration).

  • Reagent Addition: Add Formamidine acetate (2.0 equiv) and NaOEt (2.5 equiv).

  • Cyclization: Reflux at 80–85°C for 12 hours.

    • Note: The reaction mixture will likely turn yellow/orange as the fused system forms.

  • Isolation: Cool to 0°C. The product often precipitates out. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from MeOH/DCM.[2]

  • Result: Formation of 4-amino-5-(2-fluorophenyl)pyrido[4,3-d]pyrimidine (or tautomer), ready for further SAR derivatization.

Analytical Validation & QC

To ensure the integrity of the intermediate before proceeding to complex kinase synthesis, the following specifications must be met:

TestMethodAcceptance CriteriaRationale
Purity HPLC (254 nm)> 98.0%Impurities (e.g., des-bromo pyridine) compete in cyclization.[1]
Identity 1H-NMR (DMSO-d6)Confirmed StructureVerify the 3,4-substitution pattern.
Residual Pd ICP-MS< 20 ppmPalladium carryover can catalyze side reactions in subsequent steps.
Water Content Karl Fischer< 0.5%Water interferes with base-catalyzed cyclization (Protocol B).[1]

NMR Diagnostic Peaks (Intermediate):

  • Pyridine C2-H: Singlet/Doublet around

    
     8.8–9.0 ppm (Deshielded by N and Nitrile).[1]
    
  • Nitrile Carbon (13C): Characteristic peak at

    
    115–117 ppm.
    

Workflow Visualization

The following Graphviz diagram outlines the critical path from raw materials to the kinase inhibitor scaffold.

SynthesisWorkflowSM13-bromo-4-cyanopyridineCouplingStep 1: Suzuki Coupling(100°C, Toluene/H2O)SM1->CouplingSM22-fluorophenylboronic acidSM2->CouplingCatalystPd(OAc)2 / SPhos(Catalyst System)Catalyst->CouplingIntermediateINTERMEDIATE:3-(2-fluorophenyl)-4-pyridinecarbonitrileCoupling->IntermediateCyclizationStep 2: Cyclization(with Amidine/Guanidine)Intermediate->CyclizationScaffoldPyrido[4,3-d]pyrimidine(Kinase Inhibitor Core)Cyclization->Scaffold

Figure 2: Synthetic workflow for generating the pyrido[4,3-d]pyrimidine kinase scaffold.

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Bulky, Electron-Rich Phosphines as Ligands for the Suzuki Reaction.[4]

    • Source: The Suzuki Reaction - Andrew G Myers Research Group.[1]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Pyrido-pyrimidines)

    • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidine.[3]

    • Source: RSC Publishing (Organic & Biomolecular Chemistry).[2]

    • URL:[Link]

  • Synthesis of 3-Aryl-4-cyanopyridines

    • Title: Synthesis and Reactivity of Pyridin-4-ols (Precursors to cyanopyridines).[1]

    • Source: Chimica Italiana.
    • URL:[Link]

  • Trametinib & Related Kinase Inhibitors (Context for Scaffold)

    • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.[2]

    • Source: Encyclopedia.pub.
    • URL:[Link]

Troubleshooting & Optimization

Removing palladium residues from pharmaceutical intermediate 3-(2-fluorophenyl)-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PD-REM-CNPYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Pd residues in pyridine-nitrile intermediates to meet ICH Q3D limits.

Executive Summary

Removing palladium from 3-(2-fluorophenyl)-4-cyanopyridine presents a specific "competitive binding" challenge. The pyridine nitrogen (a borderline base) and the nitrile group (a


-acceptor) act as ligands, stabilizing soluble Pd species and resisting standard aqueous extractions. To achieve pharma-grade purity (<10 ppm), you must break these ligand-metal interactions using a scavenger with a higher affinity for Pd than your product.

This guide prioritizes functionalized silica scavengers (specifically Thiol and DMT) over activated carbon due to the high risk of yield loss via non-specific adsorption of the planar pyridine ring.

Part 1: The Triage (Initial Assessment)

Before starting a new purification campaign, assess your current state to select the correct workflow.

Decision Matrix: Which Method Should I Choose?

ScavengerSelection Start Start: Assess Pd Load & Target PdLevel Initial Pd Level? Start->PdLevel HighPd > 1000 ppm PdLevel->HighPd MedPd 100 - 1000 ppm PdLevel->MedPd LowPd < 100 ppm PdLevel->LowPd Target Target Limit (ICH Q3D)? Cryst Crystallization (with Scavenger) Target->Cryst API (<10 ppm) Carbon Activated Carbon (Darco KB-B) HighPd->Carbon Bulk Removal (Cheap) SilicaThiol Silica-Thiol (Si-Thiol) MedPd->SilicaThiol Standard Scavenging LowPd->Cryst Polishing Carbon->SilicaThiol If Pd > 50ppm after carbon SilicaDMT Silica-DMT (Dimercaptotriazine) SilicaThiol->SilicaDMT If Pd(0) suspected or Thiol fails

Figure 1: Decision tree for selecting the primary purification method based on initial contamination levels.

Part 2: Core Protocols
Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: High selectivity, minimizing yield loss.

The Science: Silica-Thiol (Si-SH) relies on the Soft-Hard Acid-Base (SHAB) theory. Palladium is a "soft" acid. The sulfur in the thiol group is a "soft" base. This interaction is significantly stronger (


) than the interaction between Pd and the "borderline" pyridine nitrogen in your product.

Step-by-Step:

  • Dissolution: Dissolve crude 3-(2-fluorophenyl)-4-cyanopyridine in THF or Ethyl Acetate (10-20 volumes).

    • Note: Avoid DCM if possible; Pd-pyridine complexes are often highly soluble and stable in chlorinated solvents.

  • Loading: Add SiliaMetS® Thiol or Si-TMT (0.5 – 1.0 eq relative to Pd content, or 5-10 wt% relative to product if Pd content is unknown).

  • Temperature: Heat the mixture to 50–60°C .

    • Critical: Room temperature is often insufficient for pyridine derivatives. Heat provides the activation energy to dissociate the Pd-Pyridine bond and transfer Pd to the scavenger.

  • Time: Agitate for 4–12 hours .

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Validation: Analyze filtrate by ICP-MS.

Protocol B: Activated Carbon Treatment (Budget/Bulk)

Best for: Gross reduction (>1000 ppm to <100 ppm) before using silica.

  • Selection: Use a chemically activated wood-based carbon (e.g., Darco KB-B ). Avoid steam-activated coconut shell carbons (microporous), as the bulky fluorophenyl group may prevent the molecule from entering pores, but the Pd complex might also be excluded.

  • Slurry: Add carbon (10-20 wt% of product) to the solution at 50°C for 1-2 hours.

  • Filtration: Filter over Celite.

  • Warning: Check yield immediately. If yield drops >10%, switch to Protocol A.

Part 3: Comparative Data & Optimization
Scavenger Performance Comparison

Based on typical removal rates for N-heterocyclic Suzuki coupling products.

Scavenger TypeFunctional GroupMechanismSelectivityRec. TempCost
Si-Thiol Propylthiol (-SH)Chelation (Pd II)High50-60°CHigh
Si-DMT DimercaptotriazineChelation (Pd 0/II)Very High25-50°CHigh
Si-TAAcOH Triaminetetraacetic acidChelation (Ionic)Low (for this product)25°CMed
Activated Carbon Various OxidesPhysisorptionLow50°CLow
Why "Standard" Washes Fail

You may have tried washing with aqueous N-Acetylcysteine (NAC) or EDTA and failed.

  • Reason: Your molecule, 3-(2-fluorophenyl)-4-cyanopyridine, is highly lipophilic due to the fluorine and aromatic rings. The Pd-complex shares this lipophilicity. It does not partition effectively into the aqueous phase, even when chelators are present. Solid-phase scavenging in organic solvent is required.

Part 4: Troubleshooting & FAQs
Q: The scavenger worked, but I still have 50 ppm Pd. How do I get to <10 ppm?

A: You likely have a kinetic limitation or an oxidation state mismatch.

  • Kinetic Fix: Run the scavenging step at reflux (e.g., THF at 65°C) for 12 hours. The Pd-Pyridine bond is thermodynamically stable; heat drives the ligand exchange.

  • Oxidation State Fix: If you used a Pd(0) source (like

    
     or 
    
    
    
    ), simple Thiol scavengers might struggle. Switch to Si-DMT (Dimercaptotriazine), which is more effective for Pd(0) species [1][2].
Q: Can I use crystallization to remove the Pd?

A: Yes, but beware of "inclusion." Pyridine derivatives often crystallize in lattice structures that can trap Pd complexes.

  • Strategy: Use a "Rejector" solvent system. Dissolve the product in a good solvent (THF), add the scavenger, filter, and then add an anti-solvent (Heptane/Hexane) in which the Pd complex is soluble but your product is not. This keeps residual Pd in the mother liquor.

Q: I am seeing a yellow color in my final product. Is this Pd?

A: Almost certainly. Pd-Pyridine complexes are characteristically yellow/orange.

  • Test: Dissolve 10mg in 1mL solvent. Add a drop of aqueous sodium borohydride (

    
    ). If it turns black (precipitating Pd metal), you have significant residual Pd.
    
  • Fix: This indicates colloidal Pd.[1] You need a scavenger with a tight pore structure or a filtration aid. Try adding Celite to your Si-Thiol digestion to trap colloids.

Q: Does the nitrile group (-CN) pose a stability risk during scavenging?

A: Generally, no. Nitriles are stable at 60°C in neutral organic solvents. Avoid using strong aqueous acids (which hydrolyze -CN to amide) or strong bases during the workup. Silica scavengers are slightly acidic but generally safe for nitriles.

Part 5: Experimental Workflow (Visualized)

Workflow Crude Crude Mixture (THF/EtOAc) Heat Heat to 50-60°C (Activation) Crude->Heat AddScav Add Si-Thiol (5-10 wt%) Heat->AddScav Agitate Agitate 4-12 Hours AddScav->Agitate Filter Filter (0.45µm) Remove Silica Agitate->Filter Test ICP-MS Check Filter->Test Pass Proceed to Crystallization Test->Pass < 10 ppm Fail Retreat with Si-DMT Test->Fail > 10 ppm

Figure 2: Optimized workflow for scavenging Pd from pyridine intermediates.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[3] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., & Pohl, P. O. (2006). Strategies for the Removal of Platinum Group Metals from Pharmaceutical Intermediates.[4] Organic Process Research & Development.[4][5] Link

Sources

Troubleshooting homocoupling side reactions in fluorophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Homocoupling Side Reactions

Status: Active | Ticket ID: SMC-F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fluorine Challenge"

User Query: "I am attempting a Suzuki-Miyaura coupling using a fluorophenylboronic acid, but I am observing significant formation of the symmetric biaryl dimer (Ar-Ar) instead of the cross-coupled product. How do I fix this?"

Technical Insight: Fluorinated arylboronic acids present a unique "double-edged" challenge. The electron-withdrawing nature of fluorine renders the C-B bond labile, increasing susceptibility to two primary side reactions:

  • Protodeboronation: Hydrolysis of the C-B bond (yielding Ar-H).

  • Oxidative Homocoupling: Dimerization (yielding Ar-Ar), often driven by the stability of the boronate species and sensitivity to trace oxidants.

This guide provides a root-cause analysis and actionable protocols to eliminate homocoupling.

Diagnostic Hub: Isolate the Issue

Q1: How do I definitively distinguish homocoupling from other side reactions?

Diagnosis: You must differentiate between Homocoupling (Oxidative Dimerization) and Protodeboronation (Hydrolysis). Visual inspection of TLC is insufficient; use LC-MS or GC-MS.

  • Target Product (Cross-Coupling): Mass = [Ar¹ + Ar²]

  • Homocoupling Impurity: Mass = [2 × Ar¹ (Boronic Acid Aryl)]

  • Protodeboronation Impurity: Mass = [Ar¹ + 1 (Hydrogen)]

Action: Run a "No-Halide" Control. Set up your exact reaction conditions but omit the aryl halide .

  • If the boronic acid is consumed and forms the dimer, your system has an oxidant leak (oxygen) or a catalyst reduction issue .

  • If the boronic acid converts to Ar-H, your system is too protic/wet or the base is too strong.

Visual Troubleshooting Tree

TroubleshootingTree Start Observed Impurity CheckMS Check LC-MS Mass Start->CheckMS MassDimer Mass = 2 x Ar(Boron) (Homocoupling) CheckMS->MassDimer Dimer Found MassH Mass = Ar(Boron) + H (Protodeboronation) CheckMS->MassH Des-Boron Found O2Leak CAUSE: Oxygen Leak or Pd(II) overload MassDimer->O2Leak BaseIssue CAUSE: High Water Content or Base too Strong MassH->BaseIssue Fix1 FIX: Freeze-Pump-Thaw & Slow Addition O2Leak->Fix1 Fix2 FIX: Anhydrous Base (CsF) or MIDA Boronates BaseIssue->Fix2

Figure 1: Decision matrix for diagnosing side reactions in Suzuki coupling.

Root Cause Analysis: The Oxygen Factor

Q2: I am using a nitrogen balloon, but homocoupling persists. Why?

Technical Explanation: Homocoupling is primarily an oxidative process . The mechanism often involves a peroxo-palladium intermediate (Pd-O-O-Pd) formed by the reaction of Pd(0) with dissolved oxygen. This species reacts with two equivalents of boronic acid to release the homocoupled dimer.

Standard sparging (bubbling gas) is often insufficient for fluorinated substrates because the homocoupling rate is accelerated by the electron-deficient nature of the ring.

The "Zero-Oxygen" Protocol (Freeze-Pump-Thaw): Do not rely on balloons. Use this rigorous degassing method:

  • Place solvent and reagents in a Schlenk tube.

  • Freeze the mixture completely using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.

  • Close vacuum, remove from N₂, and thaw in a warm water bath.

  • Repeat 3 times.

  • Backfill with high-purity Argon (heavier than air, provides a better "blanket" than Nitrogen).

Reaction Engineering & Optimization

Q3: Which catalyst system minimizes homocoupling for fluorophenylboronic acids?

Recommendation: Avoid simple Pd(II) salts (like Pd(OAc)₂) unless you use a reducing agent. Pd(II) can stoichiometrically homocouple two boronic acids while reducing itself to Pd(0).[1][2]

Preferred Systems:

  • Pd(0) Source: Use

    
     or 
    
    
    
    to enter the cycle directly without needing reduction.
  • Ligand Selection: Use bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ).[3]

    • Why? These ligands accelerate Reductive Elimination .[3] By speeding up the final step of the cross-coupling cycle, you reduce the lifetime of the Pd(II)-aryl intermediate, statistically lowering the chance it encounters a second boronic acid molecule.

Q4: How does base selection impact the outcome?

Fluorinated boronic acids are sensitive to the "Base/Hydrolysis Paradox." You need base to activate the boron, but too much water/base promotes side reactions.

Comparative Base Guide:

Base SystemWater ContentRisk LevelRecommended For

/ Toluene /

HighHigh Robust, non-fluorinated substrates only.

/ Dioxane /

MediumMedium Standard couplings; phosphate buffers pH.
CsF / Toluene (Anhydrous) Zero Low Best for Fluorinated Acids. Activates via F-B interaction without hydrolysis.

(Silver Oxide)
LowCritical AVOID. Silver is an oxidant and will force homocoupling.
Q5: What is the "Slow Addition" technique?

The Kinetic Solution: Homocoupling is second-order with respect to boronic acid concentration (Rate


), while cross-coupling is first-order.
  • Protocol: Dissolve the fluorophenylboronic acid in the reaction solvent and add it via syringe pump over 1–2 hours to the hot mixture containing the halide and catalyst.

  • Result: Keeps steady-state concentration of Boron low, statistically favoring the reaction with the Halide (which is present in high concentration).

Mechanistic Visualization

Understanding the pathway helps in selecting the right inhibitor.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) Peroxo Peroxo-Pd Species (Pd-O-O-Pd) Pd0->Peroxo + O2 (Leak) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 (Base) Product Cross-Coupled Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 O2 Oxygen (O2) Homo Homocoupling Dimer (Ar'-Ar') Peroxo->Homo + 2 equiv Ar'-B(OH)2

Figure 2: The Main Catalytic Cycle vs. The Oxidative Homocoupling Pathway. Note that Oxygen intercepts Pd(0), diverting it from the productive cycle.

References & Authority

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[4]

    • Core Insight: Comprehensive review on transmetallation mechanisms and side-reaction mitigation.

  • Adrio, J., & Hii, K. K. (2008). Homocoupling of arylboronic acids: A review. Chemical Communications, (20), 2325–2336.

    • Core Insight: Details the oxidative mechanism involving peroxo-palladium species.

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 359–364.

    • Core Insight: Industrial case study demonstrating the use of subsurface sparging and reducing agents to stop homocoupling.[2]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14050–14051.

    • Core Insight: Use of Buchwald precatalysts for rapid coupling before decomposition occurs.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(2-fluorophenyl)-4-pyridinecarbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-fluorophenyl)-4-pyridinecarbonitrile, a molecule of interest due to its prevalence in medicinally relevant scaffolds. We will delve into a theoretical prediction of the spectrum, present a rigorous experimental protocol for its acquisition, and offer a comparative framework for its analysis, grounded in fundamental NMR principles.

The Structural Significance of 3-(2-fluorophenyl)-4-pyridinecarbonitrile

The molecule 3-(2-fluorophenyl)-4-pyridinecarbonitrile incorporates three key structural motifs: a pyridine ring, a phenyl ring, and a nitrile group. The presence of a fluorine atom on the phenyl ring introduces an additional layer of complexity and diagnostic utility in the ¹H NMR spectrum, primarily through ¹H-¹⁹F spin-spin coupling. Understanding the interplay of these features is crucial for confirming the molecule's identity and purity.

Theoretical ¹H NMR Spectrum Prediction

A priori analysis of the expected ¹H NMR spectrum is a cornerstone of robust structural verification. By dissecting the molecule into its constituent parts and considering the electronic effects of the substituents, we can predict the chemical shifts and coupling patterns of the seven aromatic protons.

1. The Pyridine Ring Protons (H-2, H-5, H-6):

The pyridine ring is an electron-deficient aromatic system, which generally results in a downfield shift of its proton signals compared to benzene (δ 7.34 ppm). The protons at the 2 and 6 positions are most affected by the electronegativity of the nitrogen atom and are expected to resonate at the lowest field. The cyano group at the 4-position is a strong electron-withdrawing group, further deshielding the adjacent protons.

  • H-2: This proton is ortho to the nitrogen atom and adjacent to the bulky 2-fluorophenyl substituent. We predict its signal to be a singlet and to appear significantly downfield.

  • H-6: Also ortho to the nitrogen, H-6 will be a doublet due to coupling with H-5. Its chemical shift will be in a similar downfield region to H-2.

  • H-5: This proton is meta to the nitrogen and will appear as a doublet, coupled to H-6. It is expected to be the most upfield of the pyridine protons.

2. The 2-Fluorophenyl Ring Protons (H-2', H-3', H-4', H-5'):

The fluorine atom is a highly electronegative substituent that will influence the chemical shifts of the protons on the phenyl ring through both inductive and mesomeric effects. Furthermore, the fluorine nucleus (¹⁹F) has a spin of I = 1/2, leading to observable coupling with nearby protons.

  • H-3': This proton is ortho to the fluorine atom and will exhibit a doublet of doublets due to coupling with H-4' and the fluorine atom.

  • H-4': In the meta position relative to the fluorine, H-4' will appear as a triplet of doublets (or a more complex multiplet) due to coupling with H-3', H-5', and a smaller coupling to the fluorine.

  • H-5': Para to the fluorine, H-5' is expected to be a triplet of doublets, coupled to H-4', H-6', and the fluorine.

  • H-6': This proton is ortho to the point of attachment to the pyridine ring and meta to the fluorine. It will likely appear as a doublet of doublets.

The predicted chemical shifts and coupling constants are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0s-
H-68.6 - 8.8dJH6-H5 ≈ 5 Hz
H-57.6 - 7.8dJH5-H6 ≈ 5 Hz
H-3'7.2 - 7.4ddJH3'-H4' ≈ 8 Hz, JH3'-F ≈ 9 Hz
H-4'7.4 - 7.6tdJH4'-H3' ≈ 8 Hz, JH4'-H5' ≈ 8 Hz, JH4'-F ≈ 5 Hz
H-5'7.1 - 7.3tdJH5'-H4' ≈ 8 Hz, JH5'-H6' ≈ 8 Hz, JH5'-F ≈ 2 Hz
H-6'7.5 - 7.7ddJH6'-H5' ≈ 8 Hz, JH6'-F ≈ 1 Hz

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of 3-(2-fluorophenyl)-4-pyridinecarbonitrile.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[3]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.

  • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp spectral lines.

  • Set the appropriate acquisition parameters for a standard ¹H experiment. This includes setting the spectral width, acquisition time, and number of scans. For a sample of this concentration, 8 to 16 scans should be sufficient.

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and measure the coupling constants.

Comparative Analysis of the ¹H NMR Spectrum

A thorough analysis involves comparing the experimentally obtained spectrum with the theoretical predictions and the spectra of related compounds.

1. Comparison with Theoretical Predictions:

The experimentally observed chemical shifts, multiplicities, and coupling constants should be in close agreement with the predicted values in the table above. Minor deviations can arise from solvent effects or conformational preferences not accounted for in the theoretical model. The presence of the characteristic ¹H-¹⁹F coupling patterns is a key diagnostic feature for confirming the structure.

2. Comparison with Structural Analogs:

  • 4-Cyanopyridine: The ¹H NMR spectrum of 4-cyanopyridine shows two doublets in the aromatic region.[4] Comparing the spectrum of our target molecule to that of 4-cyanopyridine will highlight the downfield shift of the pyridine protons caused by the introduction of the 2-fluorophenyl group.

  • 2-Fluoroanisole (as a proxy for the 2-fluorophenyl group): The ¹H NMR spectrum of 2-fluoroanisole will show the characteristic coupling patterns of a 1,2-disubstituted fluorinated benzene ring. This comparison will help in assigning the signals of the 2-fluorophenyl moiety in our target molecule.

By systematically comparing the experimental data with these reference points, a confident structural assignment of 3-(2-fluorophenyl)-4-pyridinecarbonitrile can be achieved.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 3-(2-fluorophenyl)-4-pyridinecarbonitrile.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Comparison SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) Acquisition Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->Acquisition Insert into Spectrometer FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS at 0.00 ppm) Phasing->Calibration Integration Integration Calibration->Integration Analysis Spectral Analysis (Shifts, Multiplicities, Couplings) Integration->Analysis Prediction Theoretical Prediction (Substituent Effects, J-Coupling) Analysis->Prediction Compare Analogs Comparison with Analogs (4-Cyanopyridine, 2-Fluoroanisole) Analysis->Analogs Compare Conclusion Structural Confirmation Prediction->Conclusion Analogs->Conclusion

Sources

A Senior Application Scientist's Guide to 19F NMR Chemical Shift Referencing for 2-Fluorophenyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the expansive chemical shift range make it exceptionally powerful for characterizing fluorine-containing molecules.[1][2] For researchers working with 2-fluorophenyl pyridine derivatives, a class of compounds with significant potential in drug discovery and functional materials, accurate and reproducible 19F NMR data is paramount. The large chemical shift dispersion of 19F NMR minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making it an ideal probe for subtle structural and conformational changes.[1]

This guide provides a comprehensive comparison of 19F NMR chemical shift referencing strategies tailored for 2-fluorophenyl pyridine derivatives. We will delve into the nuances of selecting an appropriate reference, the practical implications of experimental conditions, and provide a validated protocol to ensure the integrity and comparability of your data.

The Crux of the Matter: Why Chemical Shift Referencing is Critical

The chemical shift in 19F NMR is highly sensitive to the surrounding electronic environment.[3][4] This sensitivity, while a powerful analytical tool, also means that chemical shifts can be significantly influenced by factors such as solvent, temperature, and concentration.[3][5] Without a consistent reference point, comparing spectra across different samples or laboratories becomes a futile exercise. An accurate and stable reference is the bedrock upon which reliable structural elucidation, reaction monitoring, and quantitative analysis are built.

Internal vs. External Referencing: A Tale of Two Approaches

There are two primary methods for referencing NMR spectra: internal and external referencing. The choice between them is not merely a matter of convenience but has profound implications for data accuracy.

Internal Referencing: In this method, the reference compound is added directly to the sample solution.

  • Advantages: The reference compound experiences the exact same magnetic field, temperature, and solvent environment as the analyte. This provides the most accurate and reliable referencing.

  • Disadvantages: The reference compound could potentially interact with the analyte, leading to shifts in both signals. It may also introduce overlapping signals, complicating spectral analysis. The reference must be chemically inert with respect to the sample components.

External Referencing: Here, the reference compound is placed in a separate container, typically a coaxial capillary insert, within the NMR tube.

  • Advantages: There is no risk of interaction between the reference and the analyte. The same reference capillary can be reused for multiple samples.

  • Disadvantages: The analyte and the reference experience slightly different magnetic fields due to differences in the magnetic susceptibility of their respective solutions. This can lead to inaccuracies in the chemical shift values, often requiring a correction factor.

For the most precise measurements of 2-fluorophenyl pyridine derivatives, especially in studies where subtle chemical shift changes are significant (e.g., binding assays in drug discovery), internal referencing is the preferred method , provided a non-reactive and non-overlapping reference can be identified.

A Comparative Analysis of Common 19F NMR Reference Standards

The historical standard for 19F NMR is trichlorofluoromethane (CFCl₃), with its chemical shift defined as 0 ppm.[6][7] However, its high volatility, toxicity, and detrimental environmental impact have necessitated the adoption of alternative standards.[8] The selection of an appropriate reference for 2-fluorophenyl pyridine derivatives should be guided by several key criteria:

  • Chemical Inertness: The reference should not react with the analyte or the solvent.

  • Signal Simplicity: A single, sharp resonance (a singlet) is ideal to avoid spectral overlap.

  • Chemical Shift Range: The reference signal should not overlap with the signals of the 2-fluorophenyl pyridine derivative. The typical chemical shift range for aromatic fluorine compounds is between -100 and -180 ppm.

  • Solubility: The reference must be soluble in the deuterated solvent used for the analysis.

  • Volatility: A low volatility is desirable to prevent concentration changes during sample preparation and analysis.

Below is a comparison of commonly used 19F NMR reference standards and their suitability for the analysis of 2-fluorophenyl pyridine derivatives.

Reference CompoundChemical FormulaChemical Shift (δ, ppm vs. CFCl₃)AdvantagesDisadvantagesSuitability for 2-Fluorophenyl Pyridine Derivatives
Trichlorofluoromethane CFCl₃0.00[6][7]Historical standard.Highly volatile, toxic, environmentally harmful, limited commercial availability.[8]Not Recommended.
α,α,α-Trifluorotoluene C₆H₅CF₃-63.72[6][7][9]Commercially available, relatively low volatility, sharp singlet.[10][11]Potential for aromatic stacking interactions with the analyte.Good. Its chemical shift is typically far from the aromatic fluorine region of 2-fluorophenyl pyridines.
Hexafluorobenzene C₆F₆-164.9[6][7]High fluorine content leading to a strong signal, chemically inert.[12]Can have complex aromatic interactions, its chemical shift might be close to or overlap with highly shielded aryl-F signals.Moderate. Careful consideration of potential signal overlap is necessary. May be better as an external standard.
Trifluoroacetic acid CF₃COOH-76.55[6][7]Soluble in a wide range of solvents.Highly acidic and can react with basic compounds like pyridines. Its chemical shift is sensitive to solvent and pH.Not Recommended due to its acidic nature.
Fluorobenzene C₆H₅F-113.15[6][7]Structurally similar to the fluorophenyl moiety.Its chemical shift is very likely to overlap with the analyte signals.Not Recommended as an internal standard due to high probability of signal overlap.

Recommendation: For most applications involving 2-fluorophenyl pyridine derivatives in common organic solvents like CDCl₃, DMSO-d₆, or acetone-d₆, α,α,α-trifluorotoluene is an excellent choice as an internal reference standard .[10][11][13] Its chemical shift around -63 ppm is sufficiently separated from the expected aromatic fluorine signals of the analyte.[14][15]

Experimental Protocol for Acquiring Referenced 19F NMR Spectra

This protocol outlines the steps for preparing a sample and acquiring a high-quality, referenced 1D 19F NMR spectrum of a 2-fluorophenyl pyridine derivative using an internal standard.

Materials:

  • 2-fluorophenyl pyridine derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal reference standard (e.g., α,α,α-trifluorotoluene)

  • High-precision NMR tube

  • Volumetric glassware and micropipettes

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 2-fluorophenyl pyridine derivative into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to achieve the desired concentration (typically 0.6-0.7 mL). c. Prepare a stock solution of the internal standard (e.g., 1% α,α,α-trifluorotoluene in the same deuterated solvent). d. Add a small, precise volume of the internal standard stock solution to the analyte solution (e.g., 5-10 µL). The final concentration of the standard should be comparable to that of the analyte.[16] e. Vortex the sample to ensure homogeneity. f. Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the 19F probe. d. Set the spectral width to encompass both the expected analyte signals and the reference signal. A common starting point is a spectral width of 200-250 ppm.[1] e. Center the transmitter frequency in the middle of the expected spectral region. f. Use a standard 1D pulse sequence (e.g., a simple pulse-acquire). For simplified spectra, ¹H decoupling can be applied. g. Set the acquisition time to at least 1-2 seconds to ensure good digital resolution. h. Use a relaxation delay (D1) of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of any fluorine nucleus in the sample. i. Acquire a sufficient number of scans (typically 16 to 128) to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Perform baseline correction. d. Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value (e.g., -63.72 ppm for α,α,α-trifluorotoluene).

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std vortex Vortex to Mix add_std->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert Sample transfer->insert lock_tune Lock & Tune insert->lock_tune setup Set Parameters (SW, O1, etc.) lock_tune->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference caption Experimental Workflow for Referenced 19F NMR

Caption: A step-by-step workflow for acquiring referenced 19F NMR spectra.

Decision Tree for Reference Standard Selection

The choice of an appropriate reference standard is paramount. The following decision tree provides a logical framework for this selection process.

reference_selection start Start: Select 19F NMR Reference Standard analyte_properties Assess Analyte Properties (Reactivity, Expected δ) start->analyte_properties is_basic Is Analyte Basic (e.g., Pyridine)? analyte_properties->is_basic avoid_acidic Avoid Acidic References (e.g., CF3COOH) is_basic->avoid_acidic Yes consider_inert Consider Inert References is_basic->consider_inert No avoid_acidic->consider_inert overlap_check Potential Signal Overlap? consider_inert->overlap_check internal_std Use Internal Standard (e.g., α,α,α-Trifluorotoluene) overlap_check->internal_std No external_std Use External Standard (e.g., C6F6 in capillary) overlap_check->external_std Yes caption Decision tree for 19F NMR reference selection.

Caption: A decision-making guide for selecting a suitable 19F NMR reference standard.

Concluding Remarks

For researchers and drug development professionals working with 2-fluorophenyl pyridine derivatives, the adoption of a standardized and well-justified 19F NMR chemical shift referencing protocol is not merely a matter of good practice; it is essential for generating data that is accurate, reproducible, and comparable across studies. While the historical standard CFCl₃ is no longer recommended, robust alternatives such as α,α,α-trifluorotoluene offer excellent performance as internal standards in non-aqueous solvents. By carefully considering the chemical properties of both the analyte and the reference, and by adhering to a rigorous experimental protocol, scientists can unlock the full potential of 19F NMR spectroscopy in advancing their research.

References

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC. (n.d.). Retrieved from [Link]

  • Hexafluorobenzene, >=99.5%, NMR grade - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]

  • 19F NMR Reference Standards Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC. (n.d.). Retrieved from [Link]

  • Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... - ResearchGate. (n.d.). Retrieved from [Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - Oxford Instruments. (n.d.). Retrieved from [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. (n.d.). Retrieved from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Trifluorotoluene - Wikipedia. (n.d.). Retrieved from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ResearchGate. (n.d.). Retrieved from [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (n.d.). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Standardizing for 19F NMR : r/chemistry - Reddit. (2015, September 11). Retrieved from [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

  • Selectivity of the reaction. ¹⁹F NMR yields using trifluorotoluene as internal standard. - ResearchGate. (n.d.). Retrieved from [Link]

  • 19F NMR water soluble standard : r/NMRspectroscopy - Reddit. (2022, January 11). Retrieved from [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. (2014, April 4). Retrieved from [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • How to make a CCl3F Fluorine NMR standard? - Chemistry Stack Exchange. (2016, November 22). Retrieved from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts | Scilit. (n.d.). Retrieved from [Link]

  • Fluorine-19 NMR investigation of poly(trifluoroethylene). (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- Proper Disposal Procedures CAS Number: 1210041-68-1 Synonyms: 3-(2-Fluorophenyl)isonicotinonitrile

Executive Summary: Operational Directive

Treat as High-Hazard Chemical Waste. 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- presents a dual-hazard profile: acute toxicity (characteristic of cyanopyridines) and hazardous combustion potential (release of Hydrogen Fluoride and Hydrogen Cyanide).

Immediate Action Required:

  • Segregate immediately from all acids and strong oxidizers.

  • Label as "Toxic" and "Combustible."

  • Disposal Method: High-temperature incineration with flue gas scrubbing is the only acceptable terminal disposal method. Do not discharge into sewer systems or standard trash.

Hazard Identification & Waste Characterization

Effective disposal begins with accurate characterization. This compound is not a simple organic solid; its functional groups dictate specific handling protocols to prevent catastrophic failure (e.g., gas evolution).[1]

Chemical Hazard Profile
FeatureHazard ImplicationCritical Prevention Step
Nitrile Group (-CN) Potential release of Hydrogen Cyanide (HCN) gas upon contact with strong acids or metabolic hydrolysis.[2]NEVER mix with acidic waste streams (pH < 7).
Fluorine Substituent Formation of hydrofluoric acid (HF) during combustion/incineration.Ensure incinerator is equipped with alkaline scrubbers.
Pyridine Ring Aquatic toxicity and high persistence in water systems.Zero-discharge policy for sinks/drains.

Waste Classification (RCRA/EPA Guidance):

  • Primary Classification: Non-listed hazardous waste.

  • Characteristic Flags: Toxicity (D000 series potential), Reactivity (if mixed with acids).

  • Recommended Internal Code: TOX-ORG-F-CN (Toxic Organic, Fluorinated, Nitrile-bearing).

Segregation & Packaging Protocol

Improper segregation is the leading cause of laboratory waste accidents. Follow this strict hierarchy.

Step 1: Segregation Logic
  • Incompatible: Strong Acids (HCl, H₂SO₄), Oxidizers (Peroxides, Nitrates), Reducing Agents.

  • Compatible: Non-halogenated organic solvents (e.g., Acetone, Methanol) only if the solution pH is neutral/basic.

  • Best Practice: Isolate as a solid waste whenever possible to minimize volume and reactivity risks.

Step 2: Packaging Instructions
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a Teflon-lined screw cap.

  • Liquid Waste: If dissolved, ensure the solvent is compatible with HDPE. Leave 10% headspace for thermal expansion.

  • Solid Waste: Double-bag contaminated gloves/wipes in 4-mil nitrile bags before placing them in the solid waste drum.

Step 3: Labeling

Labels must be GHS compliant and explicitly state:

Disposal Methodology

The presence of the C-F bond requires specific thermal destruction parameters to prevent the emission of perfluorinated by-products (PFAS-like) or HF gas.[3]

Recommended Method: High-Temperature Incineration
  • Temperature: >1,100°C (2,000°F) with a residence time of >2 seconds.

  • Scrubbing: The facility must employ wet alkaline scrubbing (NaOH) to neutralize HF and NOx emissions.

  • Verification: Confirm the waste handler facilities are permitted to handle "Halogenated Organic Nitriles."

Alternative: Chemical Deactivation (Small Scale Only)

Note: This is for emergency spill neutralization, not routine disposal.

  • Oxidation: Treatment with alkaline sodium hypochlorite (Bleach + NaOH) can convert the nitrile to a cyanate/carbonate, but this does not destroy the fluorinated ring.

  • Protocol: This should only be performed by a hazmat specialist due to exothermic risks.

Visual Workflow: Waste Stream Decision Tree

This diagram illustrates the critical decision points for segregating this specific compound to prevent accidental gas evolution.

DisposalWorkflow Start Waste Generation: 3-(2-fluorophenyl)-4-pyridinecarbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mixture StateCheck->Liquid Dissolved Container Pack in HDPE/Glass (Double Containment) Solid->Container AcidCheck Contains Acids? Liquid->AcidCheck Neutralize CRITICAL: Neutralize to pH 8-10 (Prevent HCN evolution) AcidCheck->Neutralize Yes (pH < 7) AcidCheck->Container No (pH ≥ 7) Neutralize->Container Label Label: 'TOXIC - FLUORINATED NITRILE' Container->Label Disposal Ship to High-Temp Incinerator (w/ HF Scrubber) Label->Disposal

Caption: Operational workflow for segregating and packaging fluorinated cyanopyridine waste to prevent acid hydrolysis hazards.

Emergency Spill Procedures

Scenario: Powder spill (>1g) inside a fume hood.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95/P100 respirator, and safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened pad (Acetone or Ethanol) or a dedicated spill pillow.

  • Neutralization: If wet cleaning is required, use a mild alkaline solution (1% Sodium Carbonate) to ensure the nitrile remains stable.

  • Collection: Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste: Toxic Debris."

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Pyridinecarbonitrile derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds: Technical Guidance. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Pyridinecarbonitrile. Retrieved from

  • University of Wisconsin–Madison. (2023). Chemical Disposal Procedures: Nitriles and Cyanides. Retrieved from

Sources

Personal protective equipment for handling 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Biaryl-Nitrile" Hazard Profile

Chemical Identity:

  • Name: 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-[1][2]

  • Structure: A pyridine ring substituted with a nitrile group at the C4 position and a 2-fluorophenyl ring at the C3 position.[1]

  • Pharmacophore Context: This structure is a privileged scaffold in kinase inhibitor discovery.[1] It combines the electron-deficient nature of the pyridine nitrile with the lipophilic, metabolically stable fluorophenyl group.[1]

Risk Assessment (Read-Across Analysis): While specific toxicological data for this exact isomer may be proprietary, we apply a "High-Potency Intermediate" risk model based on its structural components:

  • Nitrile Moiety (C≡N): Aryl nitriles are generally stable but can release hydrogen cyanide (HCN) under strong acidic conditions or thermal decomposition.[1] They are classified as Acute Tox. 4 (Oral/Dermal/Inhalation) at a minimum.[1][3][4]

  • Fluorine Substitution: The 2-fluorophenyl group increases lipophilicity (LogP), significantly enhancing skin absorption rates compared to non-fluorinated analogues.[1]

  • Pyridine Ring: A known mucous membrane irritant and potential respiratory sensitizer.[1]

GHS Classification (Conservative Estimate):

  • Signal Word: WARNING (Treat as DANGER if handling >1g)

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][5]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][5]

PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix uses a "Redundancy Protocol" to prevent exposure during specific operations.

Operation Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Solid Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove every 30 mins.[1]Fume Hood (Sash <18").[4] If outside hood: N95 or P100 Particulate Respirator.[1]Safety Glasses with side shields.[1]Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes.
Solution Prep (Dissolving in DMSO/DCM)Laminate / Barrier gloves (e.g., Silver Shield®) under Nitrile. Fluorinated aryls penetrate standard nitrile rapidly in organic solvents.[1]Fume Hood REQUIRED. Face velocity: 80–100 fpm.[1]Chemical Splash Goggles. Lab Coat + Chemical Apron (Tyvek or PVC) if volume >100 mL.[1]
Reaction Setup (Heating/Reflux)Heat-Resistant Thermal Gloves over Nitrile (during flask manipulation).[1]Fume Hood REQUIRED. Use blast shield if pressurized.[1]Face Shield + Goggles.[1][4]Lab Coat + Apron.[1]
Spill Cleanup (Solid or Liquid)Double Nitrile (min 8 mil total thickness).[1]Half-Face Respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100).[1]Face Shield + Goggles.[1][4]Tyvek Coveralls (Disposable).

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact paths.[1]

Phase 1: Preparation & Weighing
  • Static Control: This powder is likely electrostatic.[1] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]

  • The "Boat-to-Flask" Rule: Never weigh directly into a reaction vessel. Weigh onto a disposable antistatic weighing boat.

  • Solvent Trap: Place a mat of absorbent material (pig mat) in the fume hood before opening the container.[1]

Phase 2: Solubilization (Critical Control Point)
  • Why: The moment the solid enters a solvent (DCM, THF, DMSO), its ability to penetrate skin increases by orders of magnitude.

  • Procedure:

    • Add solvent slowly down the side of the flask to avoid "puffing" of the solid.[1]

    • Do not sonicate in an open bath. If sonication is needed, seal the vessel with Parafilm® and use a hood-based sonicator.[1]

Phase 3: Reaction & Quenching
  • Incompatibility: Avoid strong acids (HCl, H₂SO₄) at high temperatures unless the system is vented to a scrubber (risk of HCN evolution).[1]

  • Quench: When quenching reactions containing this nitrile, ensure pH remains basic (pH > 9) initially to prevent volatile acid formation.[1]

Visual Safety Logic: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Handling 4-Pyridinecarbonitrile, 3-(2-fluorophenyl)- RiskCheck Risk Check: Is quantity > 100mg? Start->RiskCheck SmallScale Small Scale (<100mg): Standard Fume Hood RiskCheck->SmallScale No LargeScale Large Scale (>100mg): Designated Area + Laminate Gloves RiskCheck->LargeScale Yes SolventSelect Solvent Selection: Is solvent DMSO or DMF? SmallScale->SolventSelect LargeScale->SolventSelect StandardGloves PPE: Double Nitrile Gloves SolventSelect->StandardGloves No (e.g., Water/EtOH) BarrierGloves PPE: Silver Shield/Laminate (Permeation Risk High) SolventSelect->BarrierGloves Yes (DMSO/DMF/DCM) Execution Execute Reaction: Closed System StandardGloves->Execution BarrierGloves->Execution Disposal Disposal: Segregated Organic Waste (Cyanide Compatible) Execution->Disposal

Caption: Decision matrix for PPE selection based on scale and solvent carrier properties.

Emergency Response Procedures

Scenario A: Skin Exposure (Solution)

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.[1]

  • Flush: Immediately rinse with a gentle stream of water for 15 minutes .

  • Soap: Use a soft, non-abrasive soap (like Castile soap).[1] Avoid harsh detergents that strip skin oils and enhance penetration.[1]

  • Medical: Seek evaluation. Mention "Fluorinated Aryl Nitrile" to the physician.[1]

Scenario B: Spills (Powder)

  • Isolate: Mark a 5-foot radius around the spill.[1]

  • Dampen: Gently mist the powder with an inert solvent (like heptane) or water (if compatible) to prevent dust generation.[1]

  • Sweep: Use a dustpan and brush dedicated to hazardous waste.[1] Do not use a vacuum unless it is HEPA-rated and explosion-proof.[1]

Waste Disposal Strategy

  • Stream Classification: Organic Waste (Toxic).[1]

  • Segregation: Keep separate from Oxidizers (risk of reaction with the pyridine nitrogen) and Strong Acids (risk of nitrile hydrolysis).[1]

  • Labeling: Must explicitly state "Contains Nitriles" to alert waste handlers of potential cyanide risks during incineration.[1]

References

  • PubChem. 4-Pyridinecarbonitrile Compound Summary.[1][2][3][6] National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyanopyridine derivatives.[1] [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-
Reactant of Route 2
Reactant of Route 2
4-Pyridinecarbonitrile, 3-(2-fluorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.